molecular formula C15H24O3S B8467340 2-ethylhexyl 4-methylbenzene-1-sulfonate

2-ethylhexyl 4-methylbenzene-1-sulfonate

Cat. No.: B8467340
M. Wt: 284.4 g/mol
InChI Key: KYWZDAWYRTUKGJ-UHFFFAOYSA-N
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Description

2-ethylhexyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H24O3S and a molecular weight of 284.4 g/mol. It is a tosylate ester derived from 2-ethylhexanol and p-toluenesulfonyl chloride. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, which facilitate various chemical reactions .

Preparation Methods

2-ethylhexyl 4-methylbenzene-1-sulfonate can be synthesized through the esterification of 2-ethylhexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

2-Ethylhexanol+p-Toluenesulfonyl chloride2-Ethylhexyl tosylate+Hydrochloric acid\text{2-Ethylhexanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Ethylhexanol+p-Toluenesulfonyl chloride→2-Ethylhexyl tosylate+Hydrochloric acid

In industrial settings, the synthesis may involve larger scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-ethylhexyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group . Some common reactions include:

    Nucleophilic Substitution Reactions: The tosylate group can be displaced by nucleophiles such as halides, cyanides, and alkoxides, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, 2-ethylhexyl tosylate can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents.

Scientific Research Applications

2-ethylhexyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:

    Polymer Chemistry: It serves as an initiator for the living cationic ring-opening polymerization of 2-oxazolines, resulting in well-defined star-shaped polymers.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic molecules due to its reactivity and stability.

    Material Science: It is employed in the development of advanced materials with specific properties, such as drug delivery systems and adaptive materials.

Mechanism of Action

The mechanism of action of 2-ethylhexyl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in chemical reactions . The tosylate group, being a good leaving group, facilitates the formation of carbocations or other reactive intermediates, which then undergo further reactions. This property makes it valuable in various synthetic processes .

Comparison with Similar Compounds

2-ethylhexyl 4-methylbenzene-1-sulfonate can be compared with other tosylate esters, such as methyl tosylate and ethyl tosylate. While all these compounds share the tosylate group, this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and applications . Similar compounds include:

  • Methyl tosylate
  • Ethyl tosylate
  • Butyl tosylate

These compounds differ in their alkyl groups, which can affect their physical and chemical properties .

Properties

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

2-ethylhexyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-4-6-7-14(5-2)12-18-19(16,17)15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3

InChI Key

KYWZDAWYRTUKGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 1-L round-bottomed flask containing 250 mL of pyridine, added was 75 g of p-toluenesulfonyl chloride. After the reaction solution was cooled to 0° C., 34 g of 2-ethylhexanol was added dropwise over 30 minutes, and the resulting mixture was left at 0° C. while cooled overnight. The reaction solution was poured into cold 1N hydrochloric acid; the product was extracted with ethyl acetate; and the organic layer was washed with 1N hydrochloric acid until the aqueous hydrochloric acid layer became acidic. The organic layer was dried over magnesium sulfate and evaporated, to give 65 g of 2-ethylhexyl p-toluenesulfonate. The fact that the product is the desirable compound was confirmed with NMR, IR, and mass spectrometry spectra.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Ethylhexanol (50.51 g, 0.384 mol) and pyridine (260 mL) are combined in a flask fired with a condenser, internal thermometer, mechanical stirrer and argon inlet. The solution is cooled to -5° C. and to it is added p-toluenesulfonyl chloride (89.63 g, 0.416 mol) in portions via Gooch tubing so as to maintain the reaction temperature -5°-5° C. After 3 h, water (40 mL) is added in portions so as to keep the temperature of the reaction below 5° C. The reaction mixture is warmed to room temperature and then poured into a separatory funnel containing 540 mL of ether. The layers are separated and the organic layer is washed with 5M H2SO4 (2×140 mL), saturated CuSO4 solution (140 mL), water (2×140 mL) and saturated NaHCO3 solution (140 mL). After drying over MgSO4, the organic layer is filtered, and concentrated to leave a light yellow liquid as 2-ethyhexanyl p-toluenesulfonate. Purity of the product is determined by thin layer chromatography and the structure confirmed by 1H and 13C NMR.
Quantity
50.51 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
89.63 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
540 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Ethylhexanol (50.51 g, 0.384 tool) and pyridine (260 mL) are combined in a flask fitted with a condenser, internal thermometer, mechanical stirrer and argon inlet. The solution is cooled to -5° C. and to it is added p-toluenesulfonyl chloride (89.63 g, 0.416 mol) in portions via Gooch tubing so as to maintain the reaction temperature -5°-5° C. After 3 h, (40 mL) is added in portions so as to keep the temperature of the reaction below 5° C. The reaction mixture is warmed to room temperature and then poured into a separatory funnel containing 540 mL of ether. The layers are separated and the organic layer is washed with 5 M H2SO4 (2×140 mL), saturated CuSO4 solution (140 mL), water (2×140 mL) and saturated NaHCO3 solution (140 mL). After drying over MgSO4, the organic layer is filtered, and concentrated to leave a light yellow liquid as 2-ethyhexanyl p-toluenesulfonate. Purity of the product is determined by thin layer chromatography and the structure confirmed by 1H and 13C NMR.
Quantity
50.51 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
89.63 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 500 mL round bottom flask equipped with a stirrer bar was charged with 78 g (0.60 mol) 2-ethyl hexyl alcohol and 170 mL of pyridine. The mixture was cooled to 0° C. Tosyl chloride (120.8 g, 0.63 mol) was slowly added to the above mixture at 0-5° C. The reaction was carried out for 3 hrs. The reaction mixture was poured into 1.2 L of HCl solution (1 M), extracted with chloroform (3×200 mL), washed with water (3×200 mL) and dried with sodium sulfate. The organic layer was evaporated and the residue vacuum distilled to give a 2-ethylhexyl tosylate.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
120.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

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